molecular formula C12H13N5 B13789630 2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline CAS No. 97389-17-8

2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline

Cat. No.: B13789630
CAS No.: 97389-17-8
M. Wt: 227.27 g/mol
InChI Key: KASHHSSXHKXMQF-UHFFFAOYSA-N
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Description

2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline is a heterocyclic aromatic amine that is formed during the cooking of meat and fish at high temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline typically involves the reaction of creatinine, amino acids, and sugars under high-temperature conditions. This process is part of the Maillard reaction, which is responsible for the formation of many heterocyclic aromatic amines .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have different biological activities .

Mechanism of Action

The mutagenic and carcinogenic effects of 2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline are primarily due to its ability to form DNA adducts. These adducts can cause mutations during DNA replication, leading to the initiation of cancer . The compound is metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates that can interact with DNA .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,4,8-trimethylimidazo(4,5-f)quinoxaline
  • 2-Amino-3-methylimidazo(4,5-f)quinoline
  • 2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline

Uniqueness

2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline is unique in its specific structure and the positions of its methyl groups, which influence its mutagenic and carcinogenic properties. Compared to similar compounds, it may have different reactivity and biological effects due to these structural differences .

Properties

CAS No.

97389-17-8

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

3,4,7-trimethylimidazo[4,5-f]quinoxalin-2-amine

InChI

InChI=1S/C12H13N5/c1-6-4-8-9(14-5-7(2)15-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16)

InChI Key

KASHHSSXHKXMQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN=C2C3=C1N(C(=N3)N)C)C

Origin of Product

United States

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